molecular formula C12H17BrN2O B1406237 1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine CAS No. 1538707-47-9

1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine

Cat. No.: B1406237
CAS No.: 1538707-47-9
M. Wt: 285.18 g/mol
InChI Key: YYCJRXMQMYQZQY-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine is a substituted benzylpiperazine derivative characterized by a piperazine core linked to a 4-bromo-2-methoxyphenylmethyl group. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its electronic properties, receptor binding, and pharmacokinetic behavior. Piperazine derivatives are widely studied for their psychostimulant, neuropharmacological, and cytotoxic activities, often targeting serotonin (5-HT), dopamine, and adrenergic receptors .

Properties

IUPAC Name

1-[(4-bromo-2-methoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-16-12-8-11(13)3-2-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCJRXMQMYQZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by the presence of a piperazine ring and a substituted phenyl moiety, exhibits various interactions with biological systems, making it a candidate for further study in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects .

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural motifs have shown significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-Proliferative Effects: In vitro assays have demonstrated that certain piperazine derivatives can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The anti-proliferative activity appears to be influenced by the nature of substituents on the phenyl ring .

Antimicrobial Activity

A study assessing the antibacterial properties of various piperazine derivatives found that compounds similar to this compound exhibited potent activity against Bacillus subtilis and moderate activity against Pseudomonas aeruginosa .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis17
Escherichia coli14
Pseudomonas aeruginosa12

Anti-Proliferative Activity

In a comparative study, several piperazine derivatives were tested for their anti-proliferative effects using the MTT assay. The results indicated that compounds with a methoxy group on the phenyl ring showed enhanced cytotoxicity against cancer cell lines.

CompoundMCF-7 IC50 (µM)PC-3 IC50 (µM)
This compound2530
Doxorubicin510

Comparison with Similar Compounds

Structural Classification

Piperazine derivatives are categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP) based on the substituent attached to the piperazine nitrogen . 1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine falls into the benzylpiperazine subgroup, distinguished by its bromo-methoxy aromatic substitution. Key analogs include:

Compound Name Substituents Key Features
This compound 4-Bromo-2-methoxybenzyl Bromo (electron-withdrawing), methoxy (electron-donating)
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl High 5-HT1A affinity (Ki = 0.6 nM)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl 5-HT1B/1C agonist, hallucinogenic effects
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl 5-HT2C agonist, anxiogenic
N-Benzylpiperazine (BZP) Benzyl Psychostimulant, amphetamine-like

Receptor Binding and Selectivity

  • 5-HT Receptor Affinity :
    • The bromo-methoxy substitution in this compound may enhance selectivity for 5-HT1A/1B receptors, similar to 1-(2-methoxyphenyl)piperazine, which shows high 5-HT1A affinity (Ki = 0.6 nM) . In contrast, TFMPP and mCPP preferentially activate 5-HT1B/1C and 5-HT2C receptors, respectively, linked to locomotor suppression and anxiety .
    • Dopamine D2 Receptor: Derivatives like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high D2 affinity, suggesting the methoxyphenyl group enhances dopaminergic interactions .

Physicochemical Properties

  • pKa and Solubility : Piperazine derivatives with electron-withdrawing groups (e.g., bromo) exhibit lower basicity (pKa ~8.5–9.5) compared to methoxy-substituted analogs (pKa ~9.5–10.5), affecting solubility and blood-brain barrier permeability .
  • Spectroscopic Trends : The bromo group increases molecular polarizability, shifting UV-Vis absorption to longer wavelengths compared to chloro or methoxy analogs .

Stability

The bromo substituent enhances stability under acidic conditions compared to chloro analogs, as seen in spectroscopic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine
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